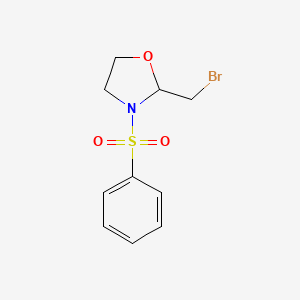
2-(Bromomethyl)-3-(phenylsulfonyl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BROMOMETHYL)-3-(PHENYLSULFONYL)-1,3-OXAZOLIDINE is a chemical compound that features a bromomethyl group and a phenylsulfonyl group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BROMOMETHYL)-3-(PHENYLSULFONYL)-1,3-OXAZOLIDINE typically involves the reaction of an oxazolidine derivative with a bromomethylating agent and a phenylsulfonyl chloride. The reaction conditions often require a base such as triethylamine to neutralize the by-products and facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(BROMOMETHYL)-3-(PHENYLSULFONYL)-1,3-OXAZOLIDINE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The oxazolidine ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of reduced oxazolidine derivatives.
Scientific Research Applications
2-(BROMOMETHYL)-3-(PHENYLSULFONYL)-1,3-OXAZOLIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(BROMOMETHYL)-3-(PHENYLSULFONYL)-1,3-OXAZOLIDINE involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzenesulfonyl Chloride: Similar in structure but lacks the oxazolidine ring.
Phenylmethylsulfonyl Fluoride (PMSF): Contains a sulfonyl fluoride group instead of a sulfonyl chloride.
Uniqueness
2-(BROMOMETHYL)-3-(PHENYLSULFONYL)-1,3-OXAZOLIDINE is unique due to the presence of both the bromomethyl and phenylsulfonyl groups attached to an oxazolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12BrNO3S |
|---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2-(bromomethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H12BrNO3S/c11-8-10-12(6-7-15-10)16(13,14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
OUUARBRVJWKCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



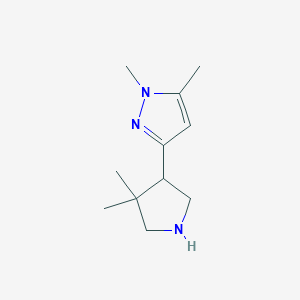
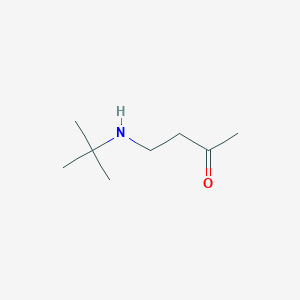
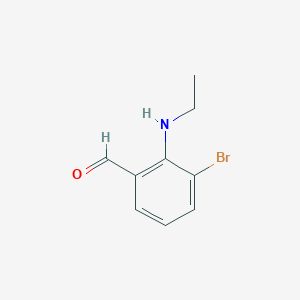
![6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane](/img/structure/B15259763.png)
![N-[1-(aminomethyl)cyclopropyl]methanesulfonamide](/img/structure/B15259773.png)
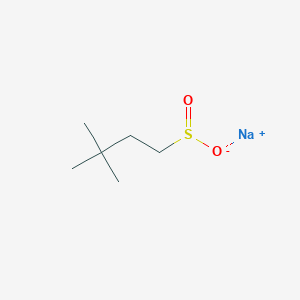
![N-[(3-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B15259794.png)
![[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15259804.png)





